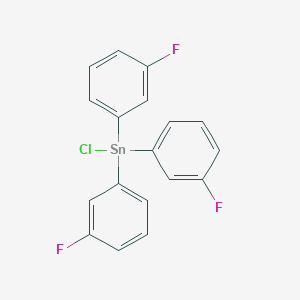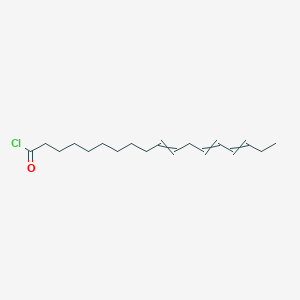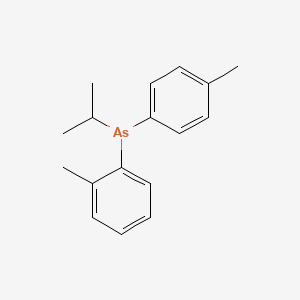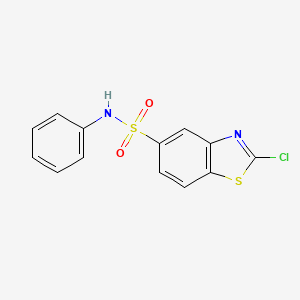
Chlorotris(3-fluorophenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorotris(3-fluorophenyl)stannane: is an organotin compound with the chemical formula Sn(C_6H_4F)_3Cl. It is a derivative of stannane, where three of the hydrogen atoms are replaced by 3-fluorophenyl groups and one by a chlorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chlorotris(3-fluorophenyl)stannane can be synthesized through a stannylation reaction. One common method involves the reaction of tin tetrachloride (SnCl_4) with 3-fluorophenylmagnesium bromide (C_6H_4FMgBr) in an anhydrous solvent such as diethyl ether. The reaction typically proceeds at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions: Chlorotris(3-fluorophenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form organotin oxides or other higher oxidation state derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides or aryl halides, typically in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H_2O_2) or potassium permanganate (KMnO_4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: The major products are substituted organotin compounds.
Oxidation Reactions: Organotin oxides or other oxidized derivatives.
Coupling Reactions: Biaryl compounds or other coupled products
Aplicaciones Científicas De Investigación
Chlorotris(3-fluorophenyl)stannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential use of organotin compounds in drug development and as diagnostic agents.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of chlorotris(3-fluorophenyl)stannane involves its interaction with various molecular targets. In chemical reactions, the tin atom acts as a central coordination site, facilitating the formation of new bonds through nucleophilic substitution or oxidative addition. In biological systems, organotin compounds can interact with cellular components, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Chlorotris(phenyl)stannane: Similar structure but without the fluorine atoms.
Chlorotris(4-fluorophenyl)stannane: Similar structure with fluorine atoms in the para position.
Chlorotris(2-fluorophenyl)stannane: Similar structure with fluorine atoms in the ortho position.
Uniqueness: Chlorotris(3-fluorophenyl)stannane is unique due to the position of the fluorine atoms on the phenyl rings, which can influence its reactivity and interactions in chemical and biological systems. The presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it distinct from other organotin compounds .
Propiedades
Número CAS |
62942-33-0 |
|---|---|
Fórmula molecular |
C18H12ClF3Sn |
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
chloro-tris(3-fluorophenyl)stannane |
InChI |
InChI=1S/3C6H4F.ClH.Sn/c3*7-6-4-2-1-3-5-6;;/h3*1-2,4-5H;1H;/q;;;;+1/p-1 |
Clave InChI |
OHJLCWUCBDIGHN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC(=C1)[Sn](C2=CC=CC(=C2)F)(C3=CC=CC(=C3)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B14502815.png)
![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)

![3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14502829.png)
![2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14502832.png)




![(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine](/img/structure/B14502871.png)
